2-(Trifluoromethyl)benzimidazole
Overview
Description
2-(Trifluoromethyl)benzimidazole is a heterocyclic aromatic organic compound that features a benzimidazole core with a trifluoromethyl group at the 2-position
Mechanism of Action
Target of Action
2-(Trifluoromethyl)benzimidazole derivatives have been found to exhibit diverse anticancer activities . The primary targets of these compounds are cancer cells, where they induce a process known as ferroptosis . Ferroptosis is a form of regulated cell death that is distinct from apoptosis, necrosis, and autophagy and is characterized by the iron-dependent accumulation of lipid peroxides .
Mode of Action
The mode of action of this compound involves the inhibition of the cystine/glutamate antiporter system Xc− . This system plays a crucial role in maintaining the balance of redox in cells by importing cystine for glutathione synthesis, which is a major cellular antioxidant . By inhibiting this system, this compound causes an accumulation of lipid peroxides, leading to oxidative stress and eventually ferroptosis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in redox homeostasis . The inhibition of system Xc− disrupts the import of cystine, which is a precursor for the synthesis of glutathione . Glutathione is a key antioxidant that neutralizes reactive oxygen species (ROS). When its levels decrease, ROS accumulate, leading to oxidative stress and damage to cellular components, including lipids, proteins, and DNA .
Result of Action
The primary result of the action of this compound is the induction of ferroptosis in cancer cells . This leads to the death of cancer cells, thereby inhibiting tumor growth . In a HepG2 xenograft model, a derivative of this compound, FA16, significantly inhibited tumor growth .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the hydrophobic solid group (-CF3) of the compound covers the surface of the cells, establishing a moisture-oxygen barrier and improving the environmental stability of the compound . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as humidity and oxygen levels .
Biochemical Analysis
Biochemical Properties
It is known that the compound is synthesized via the condensation of diamines or amino (thio)phenols with in situ generated CF3CN
Cellular Effects
It has been found to have potential anticancer properties . It is suggested that 2-(Trifluoromethyl)benzimidazole may induce ferroptosis, a form of regulated cell death, by inhibiting the cystine/glutamate antiporter system Xc- .
Molecular Mechanism
The molecular mechanism of this compound involves the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized in good to excellent yields .
Metabolic Pathways
It is known that the compound can inhibit the cystine/glutamate antiporter system Xc-, which plays a crucial role in the glutathione metabolism and redox homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzimidazole can be achieved through several methods. One efficient method involves the cyclization of o-phenylenediamines with hexafluoroacetylacetone in the presence of a copper catalyst (Cu2O). This reaction proceeds smoothly and yields the desired product in high yields . Another method involves the condensation of diamines or amino (thio)phenols with in situ generated trifluoroacetonitrile (CF3CN), followed by intramolecular cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications. The use of copper catalysts and hexafluoroacetylacetone, as well as the condensation with trifluoroacetonitrile, are promising approaches for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)benzimidazole undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound can be alkylated, acylated, and can participate in cyclization reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
2-(Trifluoromethyl)benzimidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Benzylbenzimidazole: Known for its opioid-like effects and potential use in pain management.
2-(2-Benzoxazolyl)benzimidazole: Used in the synthesis of fluorescent dyes and materials.
2-(Trifluoromethyl)benzoxazole: Similar in structure but with an oxygen atom replacing the nitrogen in the benzimidazole ring, used in various chemical syntheses.
Uniqueness: 2-(Trifluoromethyl)benzimidazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
2-(trifluoromethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFMPTXDHSDMTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185129 | |
Record name | 2-(Trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659459 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312-73-2 | |
Record name | 2-(Trifluoromethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 312-73-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512765 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 312-73-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethyl)benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Trifluoromethyl)benzimidazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW4L3FK245 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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